1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone
Description
1-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone is a structurally complex organic compound featuring:
- A piperazine core, a common motif in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets .
- A 6-fluoro-1H-indole substituent, known for modulating receptor affinity and selectivity in bioactive molecules .
This compound is hypothesized to exhibit pharmacological activity, particularly in neurological or anticancer applications, based on its structural analogs (e.g., piperazine-linked indole derivatives in and ).
Properties
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(6-fluoroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c19-15-2-1-14-3-5-22(17(14)11-15)12-18(23)21-8-6-20(7-9-21)16-4-10-26(24,25)13-16/h1-3,5,11,16H,4,6-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMQWICNBYCNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tetrahydrothiophene ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring, followed by oxidation to introduce the dioxido group.
Piperazine ring formation: The piperazine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a dihaloalkane.
Indole ring synthesis: The indole ring is typically formed through a Fischer indole synthesis, involving the reaction of a phenylhydrazine with a ketone.
Coupling reactions: The final step involves coupling the synthesized rings through a series of condensation reactions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The ethanone group undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon. This reactivity is leveraged in synthetic modifications to introduce new functional groups.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Amide formation | Amines (e.g., NH₃, alkylamines), DCC, DCM | Substitution of the ethanone oxygen with amine groups to form amide bonds | |
| Thioether formation | Thiols, NaH, THF | Replacement of the carbonyl oxygen with sulfur, yielding thioether analogs |
Oxidation and Reduction Reactions
The sulfone and indole moieties influence redox behavior.
Oxidation
Reduction
Electrophilic Substitution on the Indole Ring
The 6-fluoroindole moiety undergoes regioselective electrophilic substitution.
Piperazine Ring Functionalization
The piperazine ring participates in alkylation and acylation reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | R-X (alkyl halides), K₂CO₃, DMF | Substitution at piperazine nitrogen to form quaternary ammonium salts | |
| N-Acylation | Acid chlorides, TEA, DCM | Introduction of acyl groups at piperazine nitrogens |
Cycloaddition Reactions
The indole and piperazine moieties enable participation in cycloaddition reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylides, refluxing EtOH | Formation of spirocyclic indole-pyrrolidine hybrids |
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous environments.
| Condition | Outcome | Reference |
|---|---|---|
| Acidic hydrolysis (HCl, H₂O) | Cleavage of the piperazine-sulfone bond at elevated temperatures (>80°C) | |
| Basic hydrolysis (NaOH, EtOH) | Degradation of the ethanone group to carboxylic acid derivatives |
Key Mechanistic Insights:
-
Electronic Effects : The electron-withdrawing sulfone group deactivates the piperazine ring, directing substitutions to the indole moiety.
-
Steric Hindrance : Bulky substituents on the tetrahydrothiophene ring limit reactivity at the adjacent piperazine nitrogen.
-
Fluorine Influence : The 6-fluoro group on the indole ring enhances electrophilic substitution at C3 and C5 positions due to its ortho/para-directing nature .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Commonly associated with anxiolytic and antidepressant properties. |
| Tetrahydrothiophene Moiety | May contribute to unique mechanisms of action due to sulfur atom interactions. |
| Indole Derivative | Often linked to anti-inflammatory and anticancer activities. |
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties through mechanisms such as the inhibition of poly (ADP-ribose) polymerase (PARP). This inhibition can lead to increased apoptosis in cancer cells, particularly in breast cancer models. In vitro studies have reported IC50 values for related compounds ranging from 18 μM to levels comparable with established PARP inhibitors like Olaparib.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial activity. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM. The mechanism likely involves the inhibition of bacterial cell wall synthesis or interference with critical metabolic pathways .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds containing piperazine are often explored for their anxiolytic and antidepressant effects. Further research is needed to elucidate the specific neurotransmitter systems affected by this compound.
Antitubercular Activity
A study evaluated several derivatives for their effectiveness against Mycobacterium tuberculosis. Among them, five compounds exhibited significant activity, indicating potent antitubercular properties.
Cancer Cell Studies
In a focused study on breast cancer, derivatives were tested for their ability to inhibit PARP activity, leading to enhanced apoptosis in cancer cells. These findings highlight the therapeutic potential of this class of compounds in oncology.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and related molecules:
*Estimated based on molecular formula.
Key Structural Distinctions:
- Sulfone Group: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound distinguishes it from analogs with thiophene (e.g., ) or thiazole (e.g., ) rings. This group may improve solubility and metabolic stability compared to non-sulfonated analogs .
- 6-Fluoroindole : Unlike fluorophenyl or pyridazine substituents in other compounds (e.g., ), the 6-fluoroindole moiety may confer selectivity for serotonin or dopamine receptors, as seen in related indole derivatives .
Physicochemical Properties
Biological Activity
The compound 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(6-fluoro-1H-indol-1-yl)ethanone represents a novel chemical entity with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine moiety : Known for its ability to interact with various biological targets.
- Tetrahydrothiophene ring : Contributes to the compound's chemical reactivity and biological activity.
- Indole derivative : Often associated with neuroactive properties.
The molecular formula is with a molecular weight of approximately 446.52 g/mol .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antidepressant effects : Similar piperazine derivatives have shown efficacy in treating depression through serotonin receptor modulation.
- Antitumor activity : Compounds with indole structures often demonstrate cytotoxic properties against various cancer cell lines.
- Antimicrobial properties : The presence of sulfur in the tetrahydrothiophene ring may enhance antimicrobial activity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Receptor Interaction : The piperazine component likely interacts with neurotransmitter receptors, influencing mood and behavior.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial proliferation, similar to other compounds in its class.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry highlighted that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for investigating the antidepressant potential of this compound .
Antitumor Properties
Research indicated that indole-based compounds possess significant antitumor effects against various cancer cell lines. For instance, a derivative similar to this compound was shown to induce apoptosis in human breast cancer cells .
Antimicrobial Effects
A comparative study demonstrated that compounds containing tetrahydrothiophene exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the subject compound may share similar properties .
Data Tables
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Piperazine, Tetrahydrothiophene, Indole | Potential antidepressant, antitumor, antimicrobial |
| 4-(4-(4'-Chloro-5,5-dimethyl-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid | Biphenyl and piperazine | Antitumor |
| Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine structure | Antimicrobial |
Q & A
Q. Basic Analytical Framework
- NMR : Use and NMR to confirm the integration of the tetrahydrothiophene sulfone (δ ~3.5–4.0 ppm) and 6-fluoroindole (δ ~7.2–7.8 ppm) moieties .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Data Reconciliation Strategy
Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:
- Standardize Assays : Use isogenic cell lines and control compounds (e.g., kinase inhibitors for enzyme assays).
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to quantify potency variability.
- Theoretical Alignment : Link results to molecular docking studies (e.g., using AutoDock Vina) to correlate activity with binding affinities .
What computational methods are recommended for predicting this compound’s interactions with biological targets?
Q. Advanced Computational Workflow
- Molecular Docking : Use the compound’s SMILES string (e.g.,
O=S(=O)(C1CNCCN1)C2CN(C(=O)C)C3=CC=CC(=C3)F) in Schrödinger Suite or MOE to model binding to receptors like serotonin transporters . - MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .
How can X-ray crystallography be applied to determine this compound’s 3D structure?
Q. Advanced Structural Analysis
- Crystallization : Use vapor diffusion with solvents like acetonitrile/water (70:30) to grow single crystals.
- Data Collection : Employ synchrotron radiation (λ = 0.98 Å) for high-resolution diffraction data (aim for <1.0 Å resolution).
- Refinement : Process data with CCP4 suite (e.g., REFMAC5 for structure refinement) and validate using R-factors (<0.05 for reliable models) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Safety Guidelines
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (P261 precaution).
- Waste Disposal : Segregate organic waste and coordinate with certified biohazard disposal services .
How does the compound’s reactivity vary under oxidative or reductive conditions?
Q. Advanced Reactivity Profiling
- Oxidation : Treat with m-CPBA to sulfoxidize the tetrahydrothiophene moiety, monitored by TLC (Rf shift).
- Reduction : Use NaBH₄ in MeOH to reduce ketone groups, followed by LC-MS to confirm product formation .
- Stability Tests : Store at -20°C under argon to prevent degradation; assess via accelerated stability studies (40°C/75% RH for 4 weeks) .
What strategies can validate the compound’s hypothesized mechanism of action in complex biological systems?
Q. Advanced Experimental Design
- Knockout Models : Use CRISPR/Cas9 to delete target genes in cell lines and assess compound efficacy loss.
- Biomarker Analysis : Quantify downstream biomarkers (e.g., phosphorylated proteins via Western blot) post-treatment.
- Cross-Species Testing : Compare activity in human vs. murine models to evaluate translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
